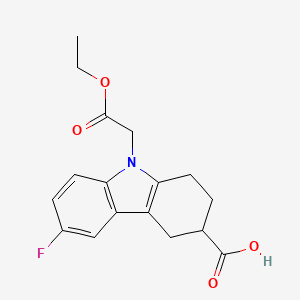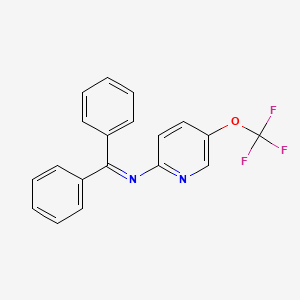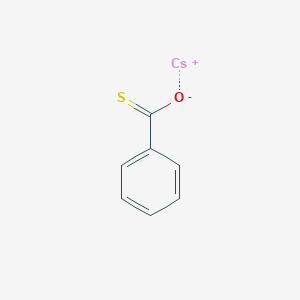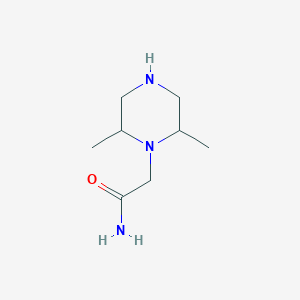
Benzyl 3-(((S)-2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(((S)-2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the piperidine family Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(((S)-2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl piperidine-1-carboxylate with (S)-2-amino-3-methylbutanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-(((S)-2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 3-(((S)-2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and as a building block for other chemical compounds.
Mécanisme D'action
The mechanism of action of Benzyl 3-(((S)-2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 3-(aminomethyl)piperidine-1-carboxylate
- Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
- ®-3-Methyl piperidine carboxylate hydrochloride
Uniqueness
Benzyl 3-(((S)-2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of the (S)-2-amino-3-methylbutanamido group. This structural uniqueness can lead to distinct biological activities and potential therapeutic applications that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C19H29N3O3 |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
benzyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)21-11-16-9-6-10-22(12-16)19(24)25-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13,20H2,1-2H3,(H,21,23) |
Clé InChI |
GDUJSDAPIMNRJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NCC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14796628.png)
![Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester](/img/structure/B14796629.png)

![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)](/img/structure/B14796645.png)



![1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel-](/img/structure/B14796655.png)




